![molecular formula C14H8N2 B7890076 4,4'-Diisocyano-biphenyl](/img/structure/B7890076.png)
4,4'-Diisocyano-biphenyl
Overview
Description
4,4'-Diisocyano-biphenyl is a useful research compound. Its molecular formula is C14H8N2 and its molecular weight is 204.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-Diisocyano-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Diisocyano-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Chemistry and Stability : Isocyanates, like 4,4'-methylenebis(phenyl isocyanate) (MDI), react with urethanes at high temperatures to form allophanates but not isocyanurates, indicating their potential use in modifying polymer properties (Lapprand et al., 2005).
Electron Spin Resonance Studies : Studies on the negative ions of biphenyl derivatives, including 4,4'-dialkyl biphenyls, have shown restricted rotation of alkyl groups, suggesting potential applications in advanced materials research (Ishizu et al., 1969).
Catalysis and Chemical Synthesis : Research on the isopropylation of biphenyl over H-mordenite demonstrates the selective formation of 4,4'-diisopropylbiphenyl, highlighting its use in catalysis and synthesis of specific organic compounds (Sugi et al., 1996).
Environmental Applications : Studies on the degradation of 4,4'-dibromobiphenyl using photoelectrocatalytic processes indicate potential applications in environmental remediation and pollution control (Liu et al., 2011).
Functional Materials and Electronics : Research on derivatives of 4,4′-bis(1,2,2-triphenylvinyl)biphenyl shows potential for use in organic light-emitting diodes (OLEDs) and other electronic applications due to their deep-blue emission properties (Huang et al., 2013).
Organic Chemistry and Medicinal Applications : Biphenyls, including derivatives like 4,4'-Diisocyano-biphenyl, are crucial intermediates in organic synthesis, with applications in the pharmaceutical industry due to their structural properties and pharmacological activities (Jain et al., 2017).
properties
IUPAC Name |
1-isocyano-4-(4-isocyanophenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c1-15-13-7-3-11(4-8-13)12-5-9-14(16-2)10-6-12/h3-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCYOMWDNMIMEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)C2=CC=C(C=C2)[N+]#[C-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Diisocyano-biphenyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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